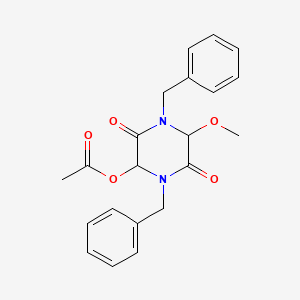
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring substituted with benzyl, methoxy, and acetate groups. This compound has garnered interest due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the piperazine ring. Subsequent methoxylation and acetylation steps yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine compounds.
Applications De Recherche Scientifique
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibenzylpiperazine: Lacks the methoxy and acetate groups, leading to different chemical properties.
5-Methoxy-3,6-dioxopiperazine: Lacks the benzyl groups, resulting in different biological activities.
2-Acetylpiperazine: Lacks the benzyl and methoxy groups, affecting its reactivity and applications.
Uniqueness
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90301-40-9 |
|---|---|
Formule moléculaire |
C21H22N2O5 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(1,4-dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl) acetate |
InChI |
InChI=1S/C21H22N2O5/c1-15(24)28-21-19(26)22(13-16-9-5-3-6-10-16)20(27-2)18(25)23(21)14-17-11-7-4-8-12-17/h3-12,20-21H,13-14H2,1-2H3 |
Clé InChI |
HIOATDFQTLZUJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


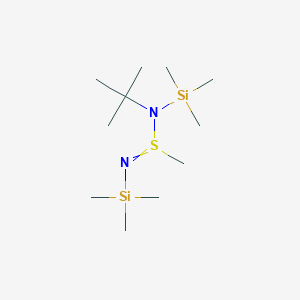

![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)

![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
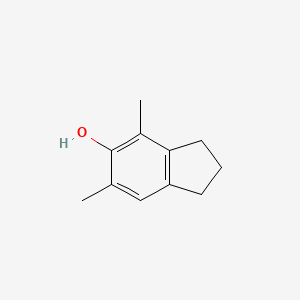
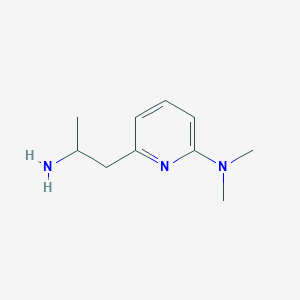

phosphanium bromide](/img/structure/B14369441.png)
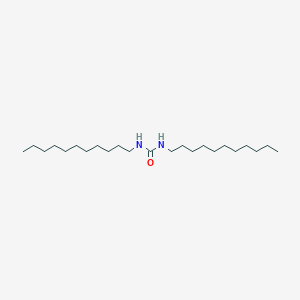
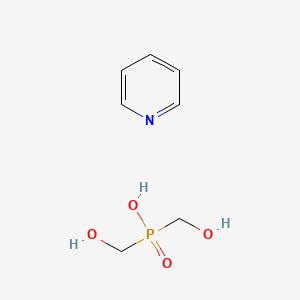
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
